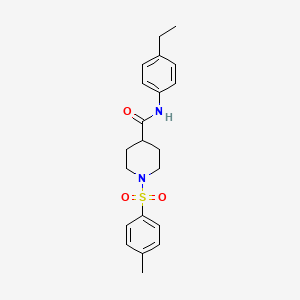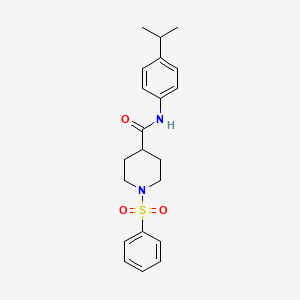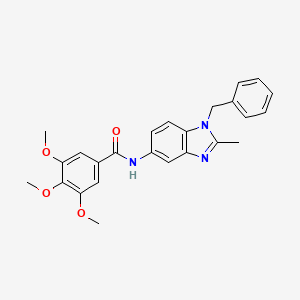![molecular formula C18H18N4O4S2 B3445983 N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B3445983.png)
N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE
描述
N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that features a 1,3,4-thiadiazole ring, a methoxyphenyl group, and a sulfamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the thiadiazole intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Sulfamoylation: The final step involves the reaction of the intermediate with sulfonyl chloride to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfamoyl group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It can be used in the development of new materials with specific electronic properties.
Biological Research: It can be used as a probe to study the function of sulfamoyl-containing enzymes.
作用机制
The mechanism of action of N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the thiadiazole and sulfamoyl groups.
N-(4-Methoxyphenyl)-2-methoxyacetamide: Similar structure but with an additional methoxy group.
Uniqueness
N-[4-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring and the sulfamoyl group, which confer specific biological activities and chemical reactivity not found in simpler analogs .
属性
IUPAC Name |
N-[4-[[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-12(23)19-14-5-9-16(10-6-14)28(24,25)22-18-21-20-17(27-18)11-13-3-7-15(26-2)8-4-13/h3-10H,11H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGDMHTXUJGCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B3445919.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3445925.png)

![1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3445959.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3445990.png)
![2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3445995.png)
![4-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B3446006.png)
![3-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446009.png)
![N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B3446012.png)
![4-ACETAMIDO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B3446020.png)
